molecular formula C20H13NO3S B11200378 N-[3-(2-oxo-2H-chromen-3-yl)phenyl]thiophene-2-carboxamide

N-[3-(2-oxo-2H-chromen-3-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B11200378
M. Wt: 347.4 g/mol
InChI Key: HXHORPJXADGFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-oxo-2H-chromen-3-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a coumarin moiety linked to a thiophene ring via a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxo-2H-chromen-3-yl)phenyl]thiophene-2-carboxamide typically involves the formation of the coumarin moiety followed by its attachment to the thiophene ring. One common method involves the reaction of 3-(2-oxo-2H-chromen-3-yl)aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxo-2H-chromen-3-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[3-(2-oxo-2H-chromen-3-yl)phenyl]thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its coumarin and thiophene moieties. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2H-chromen-3-yl)cyclohexane-carboxamide
  • 4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins
  • 2-(2-chlorobenzylidene)malononitrile derivatives

Uniqueness

N-[3-(2-oxo-2H-chromen-3-yl)phenyl]thiophene-2-carboxamide is unique due to the combination of the coumarin and thiophene rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research .

Properties

Molecular Formula

C20H13NO3S

Molecular Weight

347.4 g/mol

IUPAC Name

N-[3-(2-oxochromen-3-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H13NO3S/c22-19(18-9-4-10-25-18)21-15-7-3-6-13(11-15)16-12-14-5-1-2-8-17(14)24-20(16)23/h1-12H,(H,21,22)

InChI Key

HXHORPJXADGFGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.